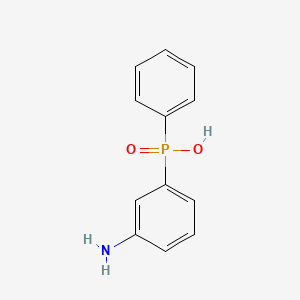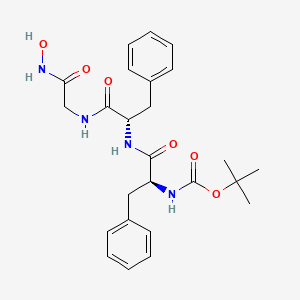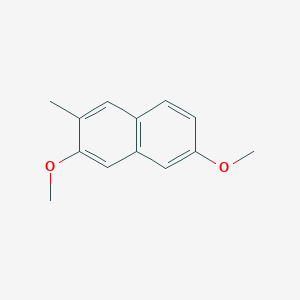![molecular formula C9H20O2Si B14330758 Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane CAS No. 105482-24-4](/img/structure/B14330758.png)
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane involves the formation of stable silyl ether linkages, which protect functional groups from unwanted reactions. The compound interacts with molecular targets through its silicon atom, which can form strong bonds with oxygen, nitrogen, and carbon atoms. This interaction is crucial in various synthetic and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.
2-(Trimethylsilyl)ethanol: Similar structure but with different functional groups.
Uniqueness
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is unique due to its combination of a trimethylsilyl group with a dioxolane ring, providing both stability and reactivity. This makes it particularly useful in protecting group chemistry and in applications requiring robust and versatile silylating agents .
Propiedades
Número CAS |
105482-24-4 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane |
InChI |
InChI=1S/C9H20O2Si/c1-9(10-6-7-11-9)5-8-12(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
MIOIGEGPBSMDMP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)



![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/no-structure.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)


![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
